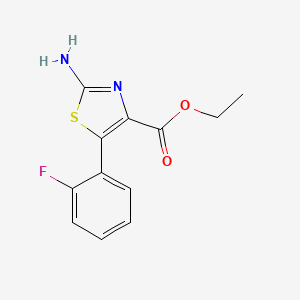
(R)-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a chiral center at the ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of (1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(4-chloro-2-methylphenyl)ethan-1-amine
- (1R)-1-(4-fluoro-2,5-difluorophenyl)ethan-1-amine
- (1R)-1-(4-bromo-2,5-difluorophenyl)ethan-1-amine
Uniqueness
(1R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Propiedades
Fórmula molecular |
C8H8ClF2N |
|---|---|
Peso molecular |
191.60 g/mol |
Nombre IUPAC |
(1R)-1-(4-chloro-2,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
Clave InChI |
VIDPJIAQADUIJC-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1F)Cl)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1F)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


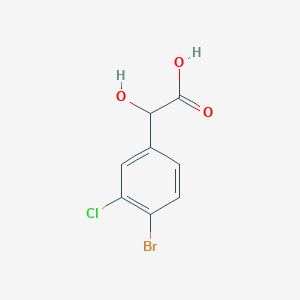
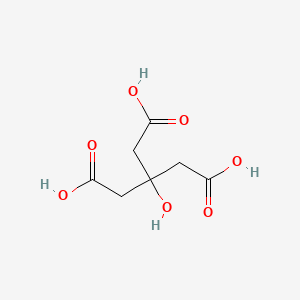

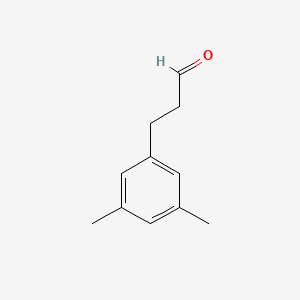
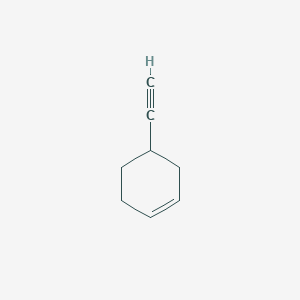
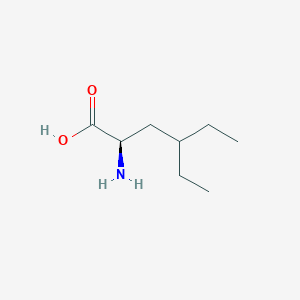
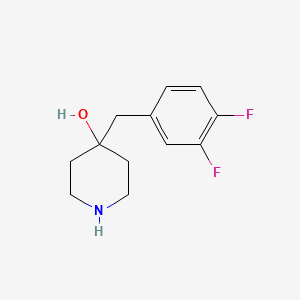
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
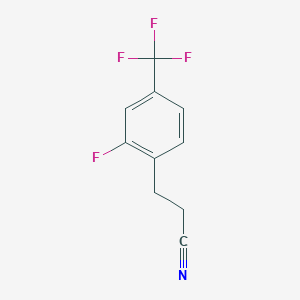
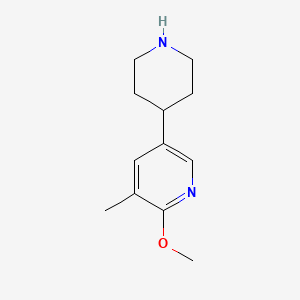
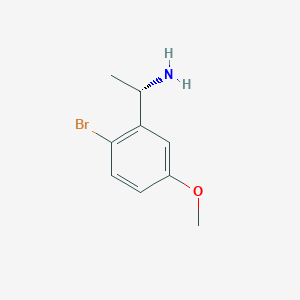

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
